molecular formula C27H29N3O3S B2528278 1-(2-((1-benzyl-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-phenethylurea CAS No. 946219-66-5

1-(2-((1-benzyl-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-phenethylurea

Cat. No. B2528278
CAS RN: 946219-66-5
M. Wt: 475.61
InChI Key: HGJRPOQOGOZKML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-((1-benzyl-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-phenethylurea, also known as BMS-986142, is a novel small molecule inhibitor that has been developed for the treatment of autoimmune diseases. This compound has shown promising results in preclinical studies and is currently undergoing clinical trials for the treatment of psoriasis, lupus, and rheumatoid arthritis.

Scientific Research Applications

Role in Synthesis of Indole Derivatives

Indole derivatives play a main role in cell biology and have attracted increasing attention in recent years for the treatment of cancer cells, microbes, and different types of disorders in the human body . This compound, being an indole derivative, could potentially be used in the synthesis of other indole derivatives .

Biological Activities of Indole Derivatives

Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . As an indole derivative, this compound could potentially exhibit these biological activities .

Potential Anti-HIV Activity

A series of novel indolyl and oxochromenyl xanthenone derivatives have been reported as potential anti-HIV-1 agents . Given its indole structure, this compound could potentially be used in the development of anti-HIV drugs .

Potential Antiviral Activity

Indole derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus . This compound, being an indole derivative, could potentially have antiviral properties .

Potential Role in the Development of Tubulin Polymerization Inhibitors

Some compounds have shown to induce cell apoptosis in a dose-dependent manner, arrest the cells in the G2/M phase and inhibit polymerization of tubulin . This compound could potentially be used in the development of tubulin polymerization inhibitors .

properties

IUPAC Name

1-[2-(1-benzyl-2-methylindol-3-yl)sulfonylethyl]-3-(2-phenylethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29N3O3S/c1-21-26(24-14-8-9-15-25(24)30(21)20-23-12-6-3-7-13-23)34(32,33)19-18-29-27(31)28-17-16-22-10-4-2-5-11-22/h2-15H,16-20H2,1H3,(H2,28,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGJRPOQOGOZKML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1CC3=CC=CC=C3)S(=O)(=O)CCNC(=O)NCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.